(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-12-8-19-17(20-9-12)24-13-5-6-22(10-13)16(23)15-7-11-3-1-2-4-14(11)21-15/h1-4,7-9,13,21H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMGUYRIUOXCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and indole intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial production also focuses on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone might be explored for its therapeutic potential. It could exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone include other pyrimidine-indole derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
The uniqueness of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone lies in its specific combination of functional groups and molecular architecture. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic molecule that integrates several heterocyclic structures, notably pyrimidine, pyrrolidine, and indole. This combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.74 g/mol. The presence of chlorine in the pyrimidine ring enhances its reactivity, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN4O2 |
| Molecular Weight | 296.74 g/mol |
| Solubility | Moderate in polar solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the pyrrolidine ring, followed by the introduction of the chloropyrimidine moiety and subsequent coupling with indole derivatives. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.
Research indicates that compounds similar to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone may exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammation pathways. The structure-activity relationship (SAR) studies suggest that modifications on the heterocycles can significantly influence potency and selectivity.
Antiproliferative Activity
In studies evaluating antiproliferative activity against various cancer cell lines, compounds with similar structures demonstrated significant effects:
- Cell Viability Assays : Compounds were tested at concentrations up to 50 µM, with many showing cell viability levels greater than 87%.
- GI50 Values : For related compounds, GI50 values ranged from 29 nM to 78 nM, indicating strong antiproliferative potential.
| Compound | GI50 (nM) | Cancer Cell Lines Tested |
|---|---|---|
| Compound 3e | 29 | Panc-1, MCF-7, A-549 |
| Compound 3b | 74 | Various |
| Erlotinib | 33 | Reference |
Case Studies
Recent studies have highlighted the effectiveness of compounds structurally related to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone in inhibiting mutant EGFR/BRAF pathways. For instance:
- Study on Indole Derivatives : A series of indole derivatives showed significant antiproliferative activity with IC50 values ranging from 68 nM to 89 nM against EGFR.
- Comparison with Erlotinib : The most potent derivatives outperformed erlotinib, a known EGFR inhibitor, indicating potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the pyrrolidine-oxypyrimidine moiety with the indole carbonyl group. Key steps include:
- Nucleophilic substitution between 5-chloropyrimidin-2-ol and a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the indole moiety.
- Optimization via solvent selection (DMF/THF), temperature control (80–120°C), and catalyst tuning (e.g., Pd(PPh₃)₄) to achieve yields >75%. Intermediate purity should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : A multi-technique approach ensures accuracy:
- ¹H/¹³C NMR : Confirms proton environments (e.g., indole NH at δ 10–12 ppm) and carbon骨架 connectivity.
- FTIR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) linkages.
- HRMS : Validates molecular mass (e.g., [M+H]⁺ with <2 ppm error).
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring if crystallization is feasible .
Q. How should researchers assess purity and stability during storage?
- Methodological Answer :
- Purity : Use HPLC-UV (C18 column, acetonitrile/water gradient) with thresholds >98% peak area.
- Stability : Store lyophilized solid at -20°C under inert gas (argon) to prevent hydrolysis. For DMSO solutions, limit freeze-thaw cycles (<3) and analyze degradation via HPLC-UV (λ=254 nm) .
Advanced Research Questions
Q. How can molecular docking predict target interactions and binding affinity?
- Methodological Answer :
Structure Preparation : Optimize the compound’s 3D geometry using DFT (B3LYP/6-31G*).
Target Selection : Retrieve protein structures (e.g., kinases) from the PDB. Remove co-crystallized water and add hydrogens.
Docking : Use AutoDock Vina or MOE with Lamarckian GA (50 runs). Validate top poses via MM-GBSA scoring (ΔG < -8 kcal/mol suggests strong binding).
Validation : Compare docking results with experimental IC₅₀ values from kinase assays .
Q. What experimental designs are robust for evaluating pharmacokinetic (PK) properties?
- Methodological Answer : A tiered approach ensures reliability:
- Phase 1 (In Vitro) : Metabolic stability in liver microsomes (human/rodent, t₁/₂ >60 min). Permeability via Caco-2 cells (Papp >1×10⁻⁶ cm/s).
- Phase 2 (In Vivo) : Rodent PK studies with staggered blood sampling (0–24h). Quantify plasma levels via LC-MS/MS using deuterated standards.
- Data Analysis : Calculate AUC, clearance, and bioavailability (F >20% preferred) .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity using ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI).
- Genetic Models : Use CRISPR-edited cell lines to confirm target specificity.
- Meta-Analysis : Pool IC₅₀ data from multiple studies, weighting by sample size and assay rigor (e.g., standardized MTT protocols) .
Q. What in vivo models are suitable for antitumor efficacy evaluation?
- Methodological Answer :
- Xenograft Models : Implant HCT-116 (colon) or MCF-7 (breast) cells in nude mice.
- Dosing : Administer orally (10–50 mg/kg daily) for 21 days. Monitor tumor volume (calipers) and body weight.
- Endpoint Analysis : Perform histopathology to assess necrosis and Ki-67 (proliferation marker) suppression. Include 5-FU as a positive control .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
